molecular formula C11H16N2O5 B1243389 Talaglumetad CAS No. 441765-98-6

Talaglumetad

Cat. No.: B1243389
CAS No.: 441765-98-6
M. Wt: 256.25 g/mol
InChI Key: UPSXYNJDCKOCFD-QIMCWZKGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Talaglumetad hydrochloride is synthesized through a series of chemical reactions involving the formation of a bicyclohexane structure. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Talaglumetad hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound hydrochloride is Eglumegad, which is the active drug that exerts the therapeutic effects .

Scientific Research Applications

    Chemistry: Used as a model compound to study the behavior of metabotropic glutamate receptor agonists.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential therapeutic effects in treating psychiatric disorders such as anxiety and schizophrenia.

    Industry: Used in the development of new drugs targeting metabotropic glutamate receptors

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Talaglumetad hydrochloride is unique in its ability to act as a prodrug, releasing the active compound Eglumegad upon hydrolysis. This prodrug strategy enhances the bioavailability and stability of the active drug, making it more effective in clinical applications .

Properties

441765-98-6

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

(1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C11H16N2O5/c1-4(12)8(14)13-11(10(17)18)3-2-5-6(7(5)11)9(15)16/h4-7H,2-3,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t4-,5-,6-,7-,11-/m0/s1

InChI Key

UPSXYNJDCKOCFD-QIMCWZKGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N

SMILES

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N

synonyms

2-((2'-amino)propionyl)aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid
LY 544344
LY-544344
LY544344

Origin of Product

United States

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